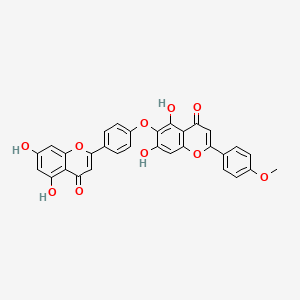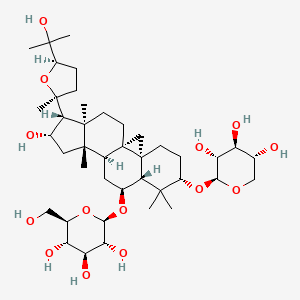
CRYPTOMERIN A (REFERENCE GRADE)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cryptomerin A is a naturally occurring compound with the molecular formula C31H20O10. It has gained significant attention due to its potential therapeutic and environmental applications. Cryptomerin A is known for its complex structure, which includes multiple hydroxyl groups and aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cryptomerin A involves several steps, including the formation of key intermediates and the use of specific reagents. One common synthetic route involves the use of phenolic compounds and chromenone derivatives. The reaction conditions typically include the use of strong acids or bases as catalysts, along with controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of Cryptomerin A often involves large-scale extraction from natural sources, such as certain plant species. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity Cryptomerin A. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the reference grade quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Cryptomerin A undergoes various chemical reactions, including:
Oxidation: Cryptomerin A can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert Cryptomerin A into its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the aromatic rings of Cryptomerin A.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted aromatic compounds. These products have distinct chemical and physical properties that can be utilized in different applications .
Scientific Research Applications
Cryptomerin A has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of environmentally friendly pesticides and herbicides
Mechanism of Action
The mechanism of action of Cryptomerin A involves its interaction with specific molecular targets and pathways. It is known to induce apoptosis in cancer cells through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases. Additionally, Cryptomerin A can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Cryptomerin B: Similar in structure but with different functional groups, leading to variations in biological activity.
Cryptomerin C: Another derivative with distinct chemical properties and applications.
Flavonoids: A broader class of compounds with similar aromatic structures and hydroxyl groups.
Uniqueness of Cryptomerin A
Cryptomerin A stands out due to its unique combination of hydroxyl groups and aromatic rings, which contribute to its diverse chemical reactivity and biological activity. Its ability to induce apoptosis in cancer cells and its potential use in environmentally friendly applications make it a compound of significant interest in various fields .
Properties
IUPAC Name |
6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20O10/c1-38-18-6-2-15(3-7-18)25-13-22(35)29-27(41-25)14-23(36)31(30(29)37)39-19-8-4-16(5-9-19)24-12-21(34)28-20(33)10-17(32)11-26(28)40-24/h2-14,32-33,36-37H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHZOLWNLOEMKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate](/img/structure/B600224.png)

